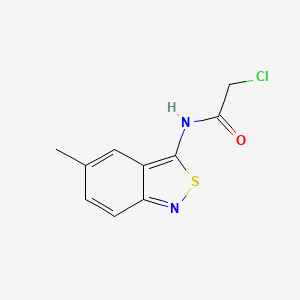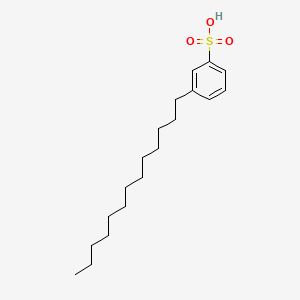![molecular formula C21H31N3O2 B12677195 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine CAS No. 125328-82-7](/img/structure/B12677195.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine is a complex organic compound that combines phenolic and piperazine structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of 4-hydroxyacetophenone with isopropyl alcohol in the presence of an acid catalyst. The resulting product is then reacted with piperazine to form the final compound. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. The phenolic groups can interact with enzymes and receptors, modulating their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
2,4’-Bisphenol A: Similar in structure but lacks the piperazine moiety.
4,4’-Isopropylidenediphenol: Another bisphenol compound with different substituents.
Phenylmethane maleimide: Contains a phenolic structure but with different functional groups.
Uniqueness
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine is unique due to the combination of phenolic and piperazine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.
特性
CAS番号 |
125328-82-7 |
|---|---|
分子式 |
C21H31N3O2 |
分子量 |
357.5 g/mol |
IUPAC名 |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C15H16O2.C6H15N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-1-4-9-5-2-8-3-6-9/h3-10,16-17H,1-2H3;8H,1-7H2 |
InChIキー |
XQRPDPFZMBACFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CN(CCN1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


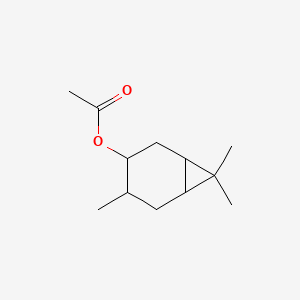
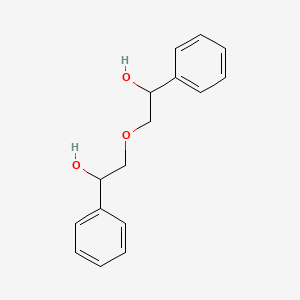
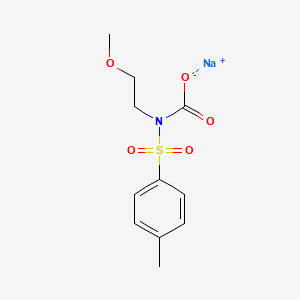
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
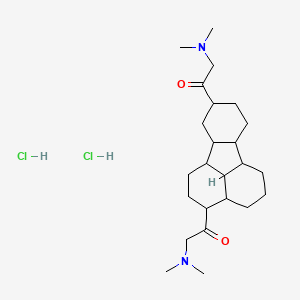

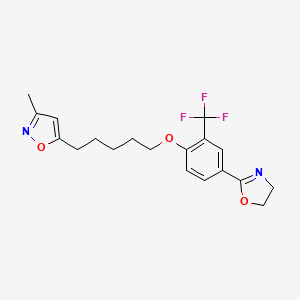
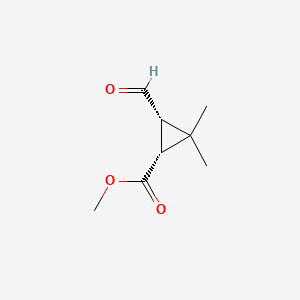
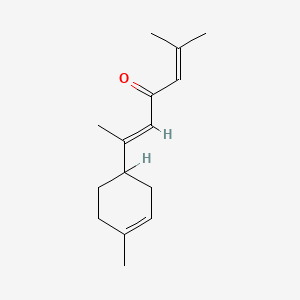
![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)
